molecular formula C14H18ClNO4 B112668 Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid CAS No. 479064-90-9

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

Cat. No. B112668
CAS RN: 479064-90-9
M. Wt: 299.75 g/mol
InChI Key: ZPXVKCUGZBGIBW-NSHDSACASA-N
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Description

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a chemical compound with the empirical formula C14H18ClNO4 . It is also known as “(S)-3-(Boc-amino)-3-(4-chlorophenyl)propionic acid” or "Boc-4-chloro-D-β-phenylalanine" . This compound is used in peptide synthesis .


Molecular Structure Analysis

The molecular weight of “Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is 299.75 . The InChI code for this compound is PZRMZYBRURTRTJ-UHFFFAOYSA-N . The SMILES string representation of this compound is CC@@HOC©©C)c1ccc(Cl)cc1)C(O)=O .


Physical And Chemical Properties Analysis

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is a non-combustible solid . The flash point of this compound is not applicable . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed .

Scientific Research Applications

Organic Synthesis

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid: is a valuable building block in organic synthesis. Its protected amino group allows for selective reactions at other sites of the molecule without interference from the amino functionality. This compound can be used to introduce the 4-chlorophenyl group into more complex molecules, which is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Peptide Synthesis

This compound is also utilized in peptide synthesis. The Boc group (tert-butoxycarbonyl) is a common protecting group for amines in the synthesis of peptides. After the peptide chain is assembled, the Boc group can be removed under acidic conditions, allowing for the amino group to participate in further peptide coupling reactions or to remain as a free amine in the final peptide product .

Medicinal Chemistry

In medicinal chemistry, Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid can be used to create a variety of drug candidates. The presence of the chlorophenyl group makes it a precursor for compounds with potential antibacterial, antifungal, or anticancer activities. Its use in the development of new therapeutic agents is an area of ongoing research .

Material Science

The compound’s ability to act as a monomer for polymerization makes it relevant in material science. Polymers derived from amino acids can have unique properties such as biodegradability, biocompatibility, and specific interactions with biological systems. These polymers have applications in drug delivery systems and tissue engineering .

Neutron Capture Therapy

As a boron-containing compound, it has potential applications in neutron capture therapy, a type of cancer treatment. Boronated compounds are designed to accumulate in cancerous tissues and, upon exposure to neutrons, release lethal radiation that selectively destroys cancer cells .

Catalysis

The compound can be involved in catalytic processes, particularly in transformations that require a chiral center. The (S)-configuration of the amino acid can induce chirality in the resulting products, which is crucial for the activity of many pharmaceuticals and fine chemicals .

Safety and Hazards

“Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(3S)-3-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXVKCUGZBGIBW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426613
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-(S)-3-Amino-3-(4-chlorophenyl)propionic acid

CAS RN

479064-90-9
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(4-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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